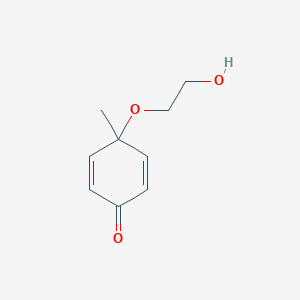![molecular formula C75H80 B12608508 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 870892-79-8](/img/structure/B12608508.png)
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of Hexyl Groups: The next step involves the introduction of hexyl groups at the 9-position of the fluorene core. This can be done using a Grignard reaction or a similar alkylation process.
Spiro Formation: The final step involves the formation of the spiro linkage. This can be achieved through a coupling reaction, such as a Suzuki coupling, where the two fluorene units are connected through a central spiro carbon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or hydrocarbons.
科学研究应用
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: The compound is widely used in the production of OLEDs and other optoelectronic devices due to its excellent light-emitting properties.
作用机制
The mechanism by which 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes a transition to an excited state. This excited state can then release energy in the form of light (fluorescence) or transfer energy to other molecules. The specific pathways and molecular targets involved depend on the application, such as energy transfer in OLEDs or fluorescence in imaging techniques.
相似化合物的比较
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Another fluorene derivative with similar applications in organic electronics.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene: Used in the synthesis of polymer semiconductors.
9,9-Dihexylfluorene-2,7-diboronic acid: A precursor for the synthesis of polymer semiconductors.
Uniqueness
What sets 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] apart is its unique spiro linkage, which provides enhanced stability and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other optoelectronic devices.
属性
CAS 编号 |
870892-79-8 |
|---|---|
分子式 |
C75H80 |
分子量 |
981.4 g/mol |
IUPAC 名称 |
2',7'-bis(9,9-dihexylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H80/c1-5-9-13-25-45-73(46-26-14-10-6-2)65-33-21-17-29-57(65)61-41-37-53(49-69(61)73)55-39-43-63-64-44-40-56(52-72(64)75(71(63)51-55)67-35-23-19-31-59(67)60-32-20-24-36-68(60)75)54-38-42-62-58-30-18-22-34-66(58)74(70(62)50-54,47-27-15-11-7-3)48-28-16-12-8-4/h17-24,29-44,49-52H,5-16,25-28,45-48H2,1-4H3 |
InChI 键 |
RBMMZUOHPOBZDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCC)CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
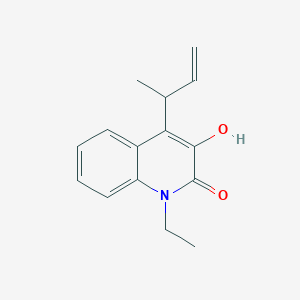
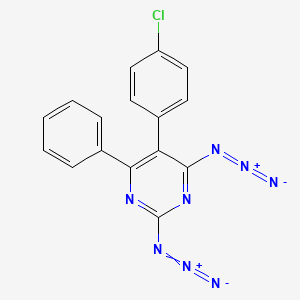



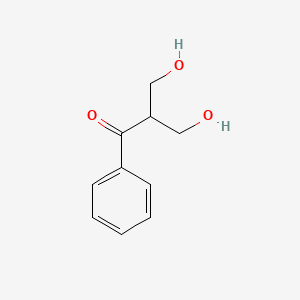
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
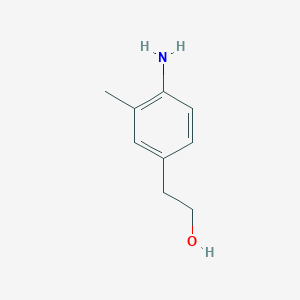
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
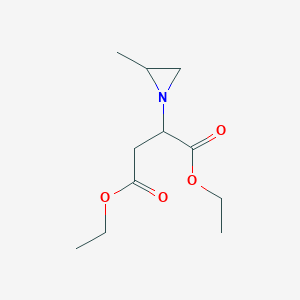
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
